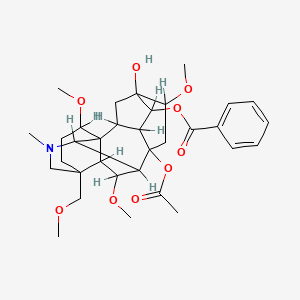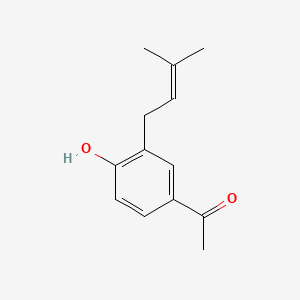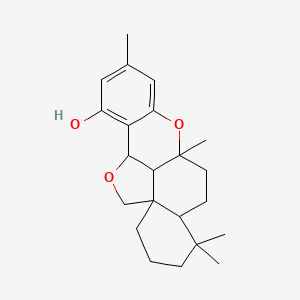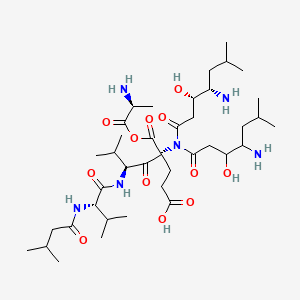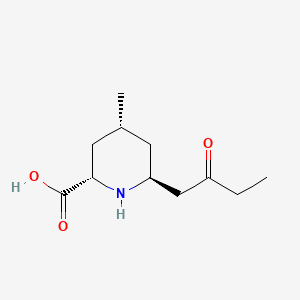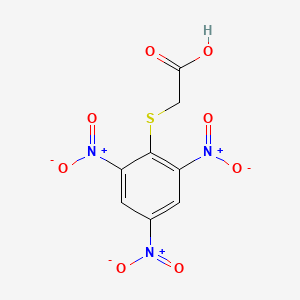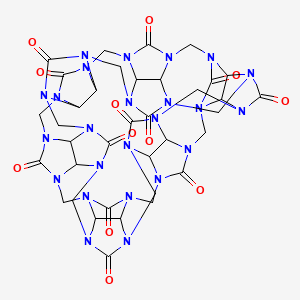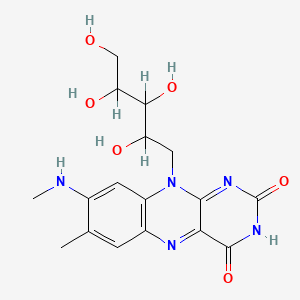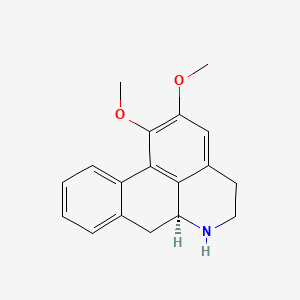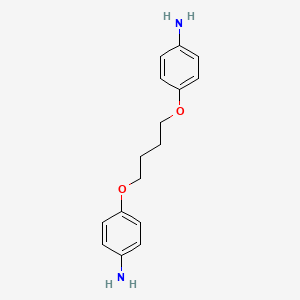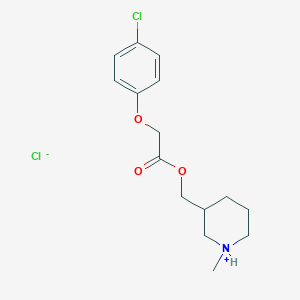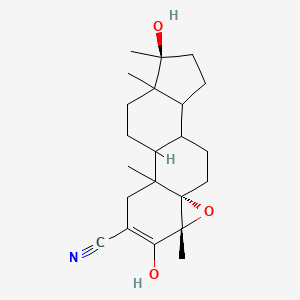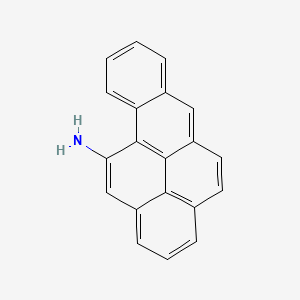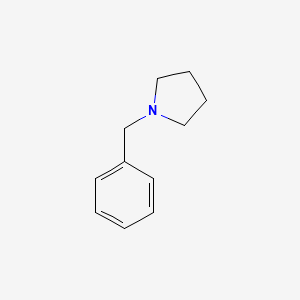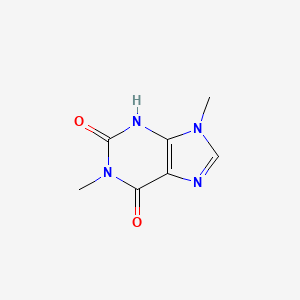
1,9-二甲基黄嘌呤
描述
1,9-Dimethylxanthine is a chemical compound related to the family of xanthines, which are purine bases found in most human body tissues and fluids and in other organisms. A variety of substituted xanthines have been studied for their binding affinity at human adenosine receptors, highlighting the interest in their molecular structure, synthesis, and properties for potential therapeutic uses.
Synthesis Analysis
The synthesis of 1,9-Dimethylxanthine and its derivatives involves complex organic reactions. For instance, the synthesis of 3,9-dialkyl and 8-aryl-3,9-dimethylxanthines from 1-methyl-6-chlorouracil via nucleophilic reactions has been reported. This process includes steps such as nitrosation, reduction, formylation, and dehydrocyclization, demonstrating the intricate methods required to obtain derivatives of 1,9-Dimethylxanthine (Youssif et al., 2002).
Molecular Structure Analysis
The molecular structure of 1,9-Dimethylxanthine derivatives plays a critical role in their binding affinity and selectivity to adenosine receptors. Structural analyses, such as N1-coordination in palladium(II) and platinum(II) complexes with 9-methylhypoxanthine, provide insights into the potential differences in binding modes compared to other xanthines. Such studies are essential for understanding the molecular interactions and designing compounds with improved selectivity and efficacy (Ruiz et al., 2009).
Chemical Reactions and Properties
1,9-Dimethylxanthine undergoes various chemical reactions, including electrochemical oxidation, which can lead to different products depending on the conditions. For example, electrochemical oxidation of 9-methylxanthine has been studied, showing complex oxidation mechanisms that yield multiple products (Cleary et al., 1981). Understanding these reactions is crucial for the development of xanthine-based compounds with specific properties and activities.
Physical Properties Analysis
The physical properties of 1,9-Dimethylxanthine, such as solubility, melting point, and crystal structure, are important for its formulation and use in various applications. Research into the crystal structures of xanthine derivatives helps in understanding their physical characteristics and potential uses in medicinal chemistry and other fields.
Chemical Properties Analysis
The chemical properties of 1,9-Dimethylxanthine, including its reactivity with other chemical agents, potential for substitution reactions, and ability to form complexes with metals, are essential for exploring its therapeutic potential and designing new drugs. Studies on the reactivity of xanthine derivatives with nucleophilic reagents provide valuable information on how these compounds can be modified to achieve desired chemical and biological properties (Youssef & Pfleiderer, 1998).
科学研究应用
化学合成
1,9-二甲基黄嘌呤在化学合成等多个研究领域都有应用 . 它是药物化学领域中一个很有价值的支架结构 .
生命科学研究
在生命科学领域,1,9-二甲基黄嘌呤发挥着重要作用。 它被用于各种生物学研究和实验 .
色谱法
1,9-二甲基黄嘌呤也被用于色谱法研究。 它被用于开发新的方法和技术 .
材料科学
在材料科学领域,1,9-二甲基黄嘌呤被用于开发新材料和研究其性质 .
药理活性
黄嘌呤是1,9-二甲基黄嘌呤的母体化合物,它具有多种药理活性。 它是药物发现和开发领域的主要先导化合物之一 .
中枢神经系统兴奋
安全和危害
生化分析
Biochemical Properties
1,9-Dimethylxanthine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with phosphodiesterase enzymes, where it acts as an inhibitor. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which can affect various cellular processes . Additionally, 1,9-Dimethylxanthine can interact with adenosine receptors, blocking their activity and leading to stimulatory effects on the central nervous system .
Cellular Effects
1,9-Dimethylxanthine influences various cellular processes. It has been shown to enhance lipolysis by inhibiting phosphodiesterase, thereby increasing cAMP levels . This compound also affects cell signaling pathways, particularly those involving cAMP and protein kinase A (PKA). Furthermore, 1,9-Dimethylxanthine can modulate gene expression and cellular metabolism by altering the activity of transcription factors and metabolic enzymes .
Molecular Mechanism
The molecular mechanism of 1,9-Dimethylxanthine involves its interaction with phosphodiesterase enzymes and adenosine receptors. By inhibiting phosphodiesterase, it prevents the breakdown of cAMP, leading to increased intracellular levels of this second messenger . This elevation in cAMP activates PKA, which then phosphorylates various target proteins, resulting in altered cellular functions. Additionally, the blockade of adenosine receptors by 1,9-Dimethylxanthine contributes to its stimulatory effects on the central nervous system .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,9-Dimethylxanthine can change over time. The compound is relatively stable, but its degradation can occur under certain conditions. Long-term studies have shown that 1,9-Dimethylxanthine can have sustained effects on cellular function, particularly in terms of cAMP levels and related signaling pathways . The exact temporal dynamics of its effects can vary depending on the experimental conditions and the specific cell types used.
Dosage Effects in Animal Models
The effects of 1,9-Dimethylxanthine in animal models are dose-dependent. At lower doses, it can enhance lipolysis and stimulate the central nervous system without significant adverse effects . At higher doses, it can lead to toxic effects, including arrhythmias and seizures, due to excessive stimulation of the central nervous system and cardiovascular system . The threshold for these adverse effects can vary between different animal species and individual subjects.
Metabolic Pathways
1,9-Dimethylxanthine is involved in several metabolic pathways. It is primarily metabolized by hepatic cytochrome P450 enzymes, particularly CYP1A2 and CYP2E1 . The major metabolites include 1,3-Dimethyluric acid and 1-Methylxanthine . These metabolites can further undergo oxidation and conjugation reactions, leading to their excretion in urine. The metabolic pathways of 1,9-Dimethylxanthine can influence its pharmacokinetics and overall biological effects.
Transport and Distribution
Within cells and tissues, 1,9-Dimethylxanthine is transported and distributed through various mechanisms. It can cross cell membranes via passive diffusion and is also transported by specific transporters . Once inside the cells, it can accumulate in certain organelles, such as the mitochondria and endoplasmic reticulum, where it can exert its biochemical effects . The distribution of 1,9-Dimethylxanthine within tissues can affect its overall pharmacological profile.
Subcellular Localization
The subcellular localization of 1,9-Dimethylxanthine is crucial for its activity and function. It is primarily localized in the cytoplasm but can also be found in the nucleus and other organelles . The targeting of 1,9-Dimethylxanthine to specific subcellular compartments can be influenced by post-translational modifications and interactions with other proteins. This localization is essential for its role in modulating cellular signaling pathways and metabolic processes.
属性
IUPAC Name |
1,9-dimethyl-3H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2/c1-10-3-8-4-5(10)9-7(13)11(2)6(4)12/h3H,1-2H3,(H,9,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZALMBJTMJPFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1NC(=O)N(C2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10186723 | |
| Record name | 1,9-Dimethylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10186723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33073-01-7 | |
| Record name | 1,9-Dimethylxanthine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33073-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,9-Dimethylxanthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033073017 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,9-Dimethylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10186723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,9-dihydro-1,9-dimethyl-1H-purine-2,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.683 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,9-DIMETHYLXANTHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6AG30927DU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of synthesizing linear benzofused analogs of purines like 1,9-Dimethylxanthine?
A1: Purines play crucial roles in various biological processes. Synthesizing linear benzofused analogs like 1,9-Dimethylxanthine allows researchers to investigate how structural modifications influence biological activity compared to naturally occurring purines. This can be valuable for developing potential pharmaceuticals with enhanced properties or exploring structure-activity relationships. The paper specifically details the successful synthesis of 1,9-Dimethylxanthine, a linear benzofused analog of 1,9-Dimethylxanthine, starting from 7-chloro-3-methyl-6-nitroquinazoline-2,4(1H,3H)-dione. This involved reacting the starting compound with methylamine, followed by a reductive cyclization using formic acid [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



